2-Butenedioic acid, 2-iodo-, (2Z)-
Description
Significance of Iodinated Unsaturated Dicarboxylic Acids in Contemporary Organic Synthesis
Iodinated unsaturated dicarboxylic acids, such as iodomaleic acid, represent a class of highly functionalized molecules that are valuable intermediates in modern organic synthesis. The significance of these compounds stems from the unique reactivity conferred by each of their functional groups.
The iodine substituent is a key feature, making the molecule a versatile precursor for carbon-carbon and carbon-heteroatom bond formation. The carbon-iodine bond is the weakest of the carbon-halogen bonds, rendering it susceptible to a wide array of transformations. These include classic cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings, which are cornerstones of synthetic chemistry for creating complex molecular architectures. The iodine atom can be substituted by various nucleophiles or participate in metal-catalyzed reactions, allowing for the introduction of new functional groups at a specific position.
The α,β-unsaturated carbonyl system provides additional reactive sites. The carbon-carbon double bond is electron-deficient due to the conjugation with two electron-withdrawing carboxyl groups. This activation makes the β-carbon electrophilic and susceptible to nucleophilic attack through conjugate addition, such as the Michael reaction. echemi.comyoutube.com This allows for the stereocontrolled formation of new carbon-carbon bonds.
The presence of two carboxylic acid groups provides handles for further derivatization. Dicarboxylic acids can be converted into esters, amides, acid chlorides, or anhydrides. qiboch.com They are also crucial monomers in the synthesis of polymers like polyesters and polyamides. qiboch.com The bifunctional nature of these molecules allows them to act as linkers or to form cyclic structures, such as lactones, under appropriate conditions. For instance, the synthesis of complex molecules like iotalamic acid, an X-ray contrast agent, involves iodination of a dicarboxylic acid derivative as a key step. google.com
Historical Perspective on the Exploration of Alpha-Halo-Alpha,Beta-Unsaturated Carboxylic Acids
The study of α-halo-α,β-unsaturated carboxylic acids is built upon more than a century of foundational work in organic chemistry. The synthesis of α,β-unsaturated carboxylic acids became widely accessible in the late 19th and early 20th centuries through condensation reactions like the Knoevenagel condensation and Perkin reaction. A report from 1910 notes that the synthesis of some unsaturated acids was known for over 130 years prior. koyonchem.com
Simultaneously, methods for the halogenation of carboxylic acids were being developed. The Hell-Volhard-Zelinsky reaction, discovered in the 1880s, provided a reliable method for the α-halogenation of carboxylic acids, creating α-halo acids that are themselves important synthetic intermediates. nih.gov
The combination of these functionalities—an alkene and a halogen on the same carbon as a carboxyl group—created a new class of reactive compounds. Early efforts to synthesize related iodinated dicarboxylic acids, such as di-iodofumaric acid (the E-isomer of di-iodobutenedioic acid), were reported as early as 1907, highlighting the long-standing interest in these structures. vulcanchem.com These early syntheses often involved the addition of iodine to acetylenedicarboxylic acid. vulcanchem.com
Another relevant historical pathway is the chemistry of cyclic anhydrides. Maleic anhydride (B1165640), the parent anhydride of the title compound, readily reacts with water in a hydrolysis reaction to form maleic acid. qiboch.comkoyonchem.comoecd.orgzbaqchem.comzbaqchem.comxiangyuch.com This classic transformation suggests that iodomaleic anhydride, if synthesized, would serve as a direct precursor to iodomaleic acid. The conversion of maleic acid back to its anhydride by heating to remove water is also a well-established industrial process, though it can be complicated by isomerization to the more stable fumaric acid. google.com
Structure
3D Structure
Properties
IUPAC Name |
(Z)-2-iodobut-2-enedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKGXNOIJUVCRJ-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(=O)O)\I)\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801023302 | |
| Record name | (2Z)-2-Iodo-2-butenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5029-68-5 | |
| Record name | (2Z)-2-Iodo-2-butenedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5029-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2Z)-2-Iodo-2-butenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Butenedioic Acid, 2 Iodo , 2z and Its Analogues
Stereoselective and Regioselective Iodination Techniques for Butenedioic Acid Systems
The introduction of an iodine atom onto the butenedioic acid backbone with specific (2Z)-stereochemistry requires careful control of reaction conditions and choice of reagents. Both direct and indirect methods are considered for this transformation.
Direct Halogenation Approaches and Control of (2Z)-Stereochemistry
Direct iodination of maleic acid, the (Z)-isomer of butenedioic acid, to achieve the target compound is a challenging endeavor. Electrophilic addition of iodine (I₂) to an alkene typically proceeds through a cyclic iodonium (B1229267) ion intermediate. Subsequent nucleophilic attack, often by the iodide ion or solvent, leads to an anti-addition product. In the case of maleic acid, this would result in the formation of 2,3-diiodosuccinic acid, not the desired vinylic iodide. wikipedia.org The electron-withdrawing nature of the two carboxylic acid groups deactivates the double bond towards electrophilic attack, often requiring harsh reaction conditions which can lead to a mixture of products and lack of stereocontrol.
To achieve the desired substitution, alternative iodinating agents and reaction pathways are necessary. Reagents that can generate a more electrophilic iodine species or proceed through a different mechanism might be required. For instance, the use of iodine in the presence of an oxidizing agent can generate iodonium (I+) species, but controlling the regioselectivity and preventing addition reactions remains a significant hurdle. Radical addition of iodine to the double bond is another possibility, but these reactions are often not stereoselective and can lead to a mixture of (E) and (Z) isomers. nih.gov
Conversion of Precursors to 2-Butenedioic Acid, 2-iodo-, (2Z)-
Given the challenges of direct iodination, the conversion of carefully chosen precursors represents a more viable strategy for the synthesis of (Z)-2-iodomaleic acid.
The most promising route to (Z)-2-iodomaleic acid involves the stereoselective functionalization of an alkyne precursor, namely butynedioic acid (acetylenedicarboxylic acid). wikipedia.org The triple bond of butynedioic acid can undergo various addition reactions to yield stereodefined alkenes.
A key strategy is the syn-hydroiodination of butynedioic acid. The addition of hydrogen iodide (HI) across the triple bond can, in principle, yield the desired product. The stereochemical outcome of such reactions is highly dependent on the reaction conditions and the nature of the substrate. For electron-deficient alkynes like butynedioic acid, radical additions are possible but often lack stereocontrol. Ionic additions, on the other hand, can be more selective. The development of catalytic systems that favor the syn-addition of HI would be crucial for obtaining the (Z)-isomer.
Another powerful approach is the halometalation of butynedioic acid or its esters, followed by protonolysis. For example, a hydroboration-iodination sequence could be envisioned. However, traditional hydroboration of terminal alkynes followed by iodination typically leads to the anti-Markovnikov (E)-alkenyl iodide. More contemporary methods, such as silver-catalyzed hydroalkylation of terminal conjugated alkynes, have shown high Z-selectivity. nih.gov Adapting such a methodology to a hydroiodination reaction could provide a pathway to the target molecule.
A highly relevant strategy is the oxidative iodination of diynes. For instance, the reaction of 1,4-diarylbuta-1,3-diynes with N-iodosuccinimide (NIS) has been shown to produce (Z)-2,3-diiodo-1,4-diarylbut-2-ene-1,4-diones with high stereoselectivity. researchgate.net This suggests that a similar reaction with butynedioic acid or its diester, followed by selective reduction of one of the iodine atoms, could be a feasible, albeit multi-step, approach.
| Precursor | Reagents and Conditions | Key Transformation | Expected Product | Stereoselectivity Control |
|---|---|---|---|---|
| Butynedioic acid | HI, specific catalyst system | syn-Hydroiodination | (2Z)-2-Iodo-2-butenedioic acid | Catalyst-controlled syn-addition |
| Butynedioic acid diester | 1. N-Iodosuccinimide (NIS) 2. Selective reduction (e.g., with a mild reducing agent) | Di-iodination followed by mono-reduction | (2Z)-2-Iodo-2-butenedioic acid diester | Stereoselectivity of the initial di-iodination step |
The synthesis of (Z)-2-iodomaleic acid can also be envisioned through the interconversion of other functional groups on the butenedioic acid framework.
One potential method is a Finkelstein-type reaction , where a more readily available halo-substituted maleic acid, such as (Z)-2-bromo-2-butenedioic acid, is treated with an iodide salt (e.g., NaI or KI). This nucleophilic substitution reaction would replace the bromine atom with iodine. The success of this reaction would depend on the relative bond strengths and the reaction conditions, which must be carefully chosen to avoid isomerization of the double bond or other side reactions.
Another approach could involve the conversion of a different functional group. For example, if a suitable precursor with a leaving group other than a halide at the 2-position could be synthesized, it could potentially be displaced by an iodide nucleophile.
Synthesis of Diester and Anhydride (B1165640) Derivatives of 2-Butenedioic Acid, 2-iodo-, (2Z)-
The dicarboxylic acid moiety of (Z)-2-iodomaleic acid allows for the synthesis of various derivatives, such as diesters and anhydrides, which can be important for subsequent transformations or for modifying the physicochemical properties of the molecule.
Esterification Strategies for Dicarboxylic Acid Moieties
The conversion of the two carboxylic acid groups of (Z)-2-iodomaleic acid into ester groups can be achieved through several standard esterification methods.
The Fischer-Speier esterification is a common and straightforward method. chemguide.co.ukkhanacademy.org This reaction involves heating the dicarboxylic acid in an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org The reaction is an equilibrium process, and the use of a large excess of the alcohol helps to drive the reaction towards the formation of the diester. The water formed during the reaction can also be removed, for example, by azeotropic distillation using a Dean-Stark apparatus, to further shift the equilibrium. researchgate.net
| Reactants | Catalyst | Conditions | Product |
|---|---|---|---|
| (Z)-2-Iodo-2-butenedioic acid, Excess Alcohol (e.g., Methanol, Ethanol) | Conc. H₂SO₄ or HCl (catalytic amount) | Heating (reflux) | Dialkyl (2Z)-2-iodo-2-butenedioate |
Alternatively, the dicarboxylic acid can be first converted to a more reactive derivative, such as a diacyl chloride . This can be achieved by treating the diacid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting diacyl chloride is highly reactive and will readily react with an alcohol, even at room temperature, to form the corresponding diester in an irreversible reaction. This two-step process is often preferred for more sensitive substrates or when the alcohol is too precious to be used in large excess. chemguide.co.uk
Synthesis of 2-Iodomaleic Anhydride
The formation of a cyclic anhydride from a dicarboxylic acid is possible if the resulting ring is stable, typically a five- or six-membered ring. Maleic acid readily forms maleic anhydride, a five-membered ring, upon heating. quimicaorganica.org It is therefore plausible that (Z)-2-iodo-2-butenedioic acid can be converted to 2-iodomaleic anhydride through a dehydrative cyclization.
This transformation would likely require heating, possibly in the presence of a dehydrating agent such as acetic anhydride or a carbodiimide, to facilitate the removal of a molecule of water. quimicaorganica.orglibretexts.org The general principle of forming substituted maleic anhydrides from the corresponding diacids is well-established. nih.govorganic-chemistry.org
The reaction would proceed via an intramolecular nucleophilic acyl substitution, where one carboxylic acid group attacks the other, leading to the cyclic anhydride. The presence of the iodine atom may influence the reactivity of the carboxylic acid groups, but is not expected to prevent the cyclization.
Formation of Cyclic and Mixed Anhydrides
The conversion of 2-butenedioic acid, 2-iodo-, (2Z)- into its corresponding cyclic or mixed anhydrides is a critical step for activating the carboxyl groups for further reactions, such as polymerization or esterification. While literature specifically detailing the anhydride formation for the 2-iodo derivative is limited, the synthesis can be extrapolated from well-established methods for dicarboxylic acids, particularly its parent compound, maleic acid. archive.orgwikipedia.org
Cyclic Anhydride Formation: The intramolecular dehydration of (2Z)-2-iodobut-2-enedioic acid would yield 3-iodo-2,5-furandione, the cyclic anhydride. This transformation is typically achieved by heating the dicarboxylic acid, often with a chemical dehydrating agent to facilitate the removal of water and prevent the reverse reaction. youtube.comlibretexts.org The choice of reagent is crucial to avoid unwanted side reactions, especially given the presence of the reactive carbon-iodine bond and the double bond. Common laboratory and industrial methods for creating cyclic anhydrides from their corresponding dicarboxylic acids are summarized below.
Table 1: Common Methods for Cyclic Anhydride Synthesis from Dicarboxylic Acids
| Dehydrating Agent | General Conditions | Notes |
|---|---|---|
| Heat (Thermal Dehydration) | Heating the dicarboxylic acid above its melting point. | A straightforward method, but can sometimes require high temperatures that may lead to degradation or isomerization. archive.org |
| Acetic Anhydride | Refluxing the dicarboxylic acid with acetic anhydride. | A very common and effective laboratory method; the acetic acid byproduct is volatile and easily removed. wikipedia.org |
| Acetyl Chloride | Reaction with the dicarboxylic acid, often at room temperature or with gentle heating. | A highly reactive agent that readily forms the anhydride. |
| Thionyl Chloride (SOCl₂) | Reaction with the dicarboxylic acid. | Also used to form acyl chlorides, but can promote anhydride formation. |
| Phosphorus Pentoxide (P₂O₅) | Strong dehydrating agent, used with heating. | Effective but can be harsh and difficult to handle. |
Mixed Anhydride Formation: Mixed or unsymmetrical anhydrides are valuable reactive intermediates. wikipedia.org A standard method for their synthesis involves the reaction of a carboxylate salt with a different acyl chloride. youtube.comlibretexts.org To prepare a mixed anhydride of (2Z)-2-iodobut-2-enedioic acid, one of its carboxyl groups would first be deprotonated to form a carboxylate. This is then reacted with a suitable acyl chloride (R-COCl). This method allows for controlled synthesis, preventing the formation of a mixture of symmetrical anhydrides that can occur when two different carboxylic acids are dehydrated together. youtube.com
Table 2: General Synthesis of Mixed Anhydrides
| Step | Reactants | Product | Purpose |
|---|---|---|---|
| 1 | Carboxylic Acid 1 + Base (e.g., pyridine (B92270), triethylamine) | Carboxylate Salt | Generates the nucleophile. |
| 2 | Carboxylate Salt + Acyl Chloride (from Carboxylic Acid 2) | Mixed Anhydride + Salt | Forms the asymmetric anhydride via nucleophilic acyl substitution. libretexts.org |
Emerging Green Chemistry Approaches in the Synthesis of Iodinated Unsaturated Acids
The principles of green chemistry, which encourage the reduction of hazardous substances and waste, are increasingly influencing the synthesis of specialty chemicals. For iodinated unsaturated acids, this involves developing catalyst systems that are more environmentally benign and utilizing sustainable starting materials.
Recent research has focused on moving away from heavy metal catalysts toward organocatalytic or even catalyst-free systems for halogenation reactions.
Organocatalytic Iodination: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For iodination, methods have been developed for activated aromatic compounds using a combination of an iodine source, like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), and a thiourea-based organocatalyst. The thiourea (B124793) catalyst activates the iodine source, facilitating a mild and highly regioselective iodination. organic-chemistry.org While demonstrated on aromatic systems, the principles of activating an iodine source with an organocatalyst could be adapted for the direct iodination of the double bond in butenedioic acid.
Catalyst-Free Iodination: Transition-metal-free methods represent a significant green advancement. One notable approach is the decarboxylative iodination of certain aromatic and α,β-unsaturated carboxylic acids. acs.orgacs.org These reactions can proceed simply by using molecular iodine (I₂), sometimes promoted by a simple base, avoiding the need for any metal catalyst. acs.org While this method results in the replacement of a carboxyl group with iodine, it highlights the potential for metal-free C-I bond formation.
Enzymatic Iodination: Biocatalysis offers a highly selective and green route for chemical synthesis. A study demonstrated the enzymatic iodination of maleic acid salts using lactoperoxidase. researchgate.net In this process, the enzyme catalyzed the addition of iodine across the double bond to produce 2,3-diiodosuccinic acid salts. researchgate.net Although this is an addition reaction rather than the desired substitution to form the vinylic iodide, it underscores the potential of using enzymes for C-I bond formation on this substrate under mild, aqueous conditions.
Solvent Minimization: A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Two effective strategies for this are microwave-assisted synthesis and mechanochemistry (solvent-free synthesis).
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often with improved yields and fewer side products. tandfonline.comnih.gov This technique directly heats the reactants, leading to efficient energy transfer. nih.gov It has been successfully applied to the synthesis of cyclic imides from anhydrides and could be applicable to the dehydration of (2Z)-2-iodobut-2-enedioic acid. tandfonline.comasianpubs.org
Mechanochemistry (Solvent-Free Grinding): Reactions can be conducted by grinding solid reactants together in a ball mill or with a simple mortar and pestle, completely eliminating the need for a solvent. rsc.orgpsu.edu This solvent-free approach reduces waste and can lead to the formation of products that are difficult to obtain from solution-based methods. scirp.org
Renewable Feedstock Utilization: The sustainability of a chemical process can be greatly enhanced by using renewable starting materials instead of petrochemicals. The precursor to the target molecule, butenedioic acid (as maleic acid), can be efficiently produced from biomass-derived platform chemicals, most notably furfural (B47365). researchgate.netrsc.org Furfural is commercially produced from agricultural residues like corncobs and sawdust. rsc.org Numerous catalytic pathways have been developed to oxidize furfural to maleic acid or its anhydride, providing a sustainable route to the parent structure of the target compound. rsc.orgacs.orgchemistryviews.org
Table 3: Selected Green Routes for Maleic Acid/Anhydride from Biomass-Derived Furfural
| Catalyst System | Oxidant | Key Features | Reference |
|---|---|---|---|
| Photoenzymatic Cascade | O₂ | Combines photocatalysis with enzymes for a high-yield, one-pot synthesis of maleic acid from furfural. | rsc.org |
| Betaine hydrochloride | H₂O₂ | Efficient conversion of furfural to maleic and fumaric acid. | ncsu.edu |
| KBr/g-C₃N₄ | H₂O₂ | A heterogeneous catalyst system for the one-step, liquid-phase conversion of furfural to maleic acid. | ncsu.edu |
| Vanadium Phosphorous Oxide (VPO) | Air | Efficient gas-phase oxidation of furfural to maleic anhydride using a stable, selective catalyst. | chemistryviews.org |
| Deep Eutectic Solvent (DES) | H₂O₂ | The DES acts as both a green solvent and a catalyst for the oxidation of furfural. | researchgate.net |
Elucidating Reactivity and Reaction Mechanisms of 2 Butenedioic Acid, 2 Iodo , 2z
Reactivity of the Vinylic Iodine Substituent
The iodine atom attached to the carbon-carbon double bond is a key functional group that dictates much of the compound's reactivity. Its ability to act as a leaving group and participate in various metal-catalyzed reactions makes it a valuable handle for molecular elaboration.
Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The vinylic iodide moiety of (2Z)-2-iodobut-2-enedioic acid and its derivatives is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgwikipedia.orgorganic-chemistry.org Vinyl iodides are particularly reactive in Sonogashira couplings due to the relatively weak C-I bond, often allowing for milder reaction conditions compared to other vinyl halides. wikipedia.org While specific examples with (2Z)-2-iodobut-2-enedioic acid are not extensively documented in readily available literature, the general reactivity of vinyl iodides suggests its utility in synthesizing enyne-containing dicarboxylic acids.
Heck Reaction: The Heck reaction is a palladium-catalyzed method for forming a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for C-C bond formation and can be applied to vinyl iodides. The reaction typically proceeds with high stereoselectivity.
Suzuki Coupling: The Suzuki reaction utilizes a palladium catalyst to couple an organoboron compound with an organohalide. nih.gov This reaction is widely used for the synthesis of biaryls, polyolefins, and styrenes. nih.gov The vinylic iodide of (2Z)-2-iodobut-2-enedioic acid derivatives can readily participate in Suzuki couplings, allowing for the introduction of various aryl or vinyl substituents.
| Cross-Coupling Reaction | Catalyst System | Coupling Partner | General Product |
| Sonogashira Coupling | Palladium complex, Copper(I) co-catalyst | Terminal Alkyne | Alkynyl-butenedioic acid derivative |
| Heck Reaction | Palladium catalyst, Base | Alkene | Alkenyl-butenedioic acid derivative |
| Suzuki Coupling | Palladium catalyst, Base | Organoboron compound | Aryl/Vinyl-butenedioic acid derivative |
Nucleophilic Displacements of the Iodine Moiety
The direct nucleophilic substitution of the vinylic iodine in (2Z)-2-iodobut-2-enedioic acid is generally challenging. Vinylic halides are known to be less reactive towards traditional SN1 and SN2 reactions compared to their saturated counterparts. However, under specific conditions, such as with the use of highly reactive nucleophiles or through metal-catalyzed pathways, displacement of the iodide can be achieved. For instance, the reaction of iodo-maleic anhydride (B1165640) with certain nucleophiles can lead to substitution products, although such reactions are not commonplace.
Oxidative and Reductive Transformations at the Iodinated Center
The iodine atom in (2Z)-2-iodobut-2-enedioic acid can undergo both oxidative and reductive transformations. Oxidative addition to low-valent transition metals, such as palladium(0) or gold(I), is a key step in many cross-coupling reactions. nih.govrsc.org This process involves the insertion of the metal into the carbon-iodine bond, forming an organometallic intermediate that can then undergo further reactions.
Reduction of the vinylic iodide can be achieved using various reducing agents. For instance, hydroiodic acid (HI) is a known reducing agent that can be used for the reduction of various functional groups, and its in-situ regeneration from iodine has been reported. nih.govnih.gov The reduction of the C-I bond in (2Z)-2-iodobut-2-enedioic acid would lead to maleic acid.
Reactivity of the Carbon-Carbon Double Bond
The electron-deficient nature of the carbon-carbon double bond in (2Z)-2-iodobut-2-enedioic acid, due to the presence of two electron-withdrawing carboxylic acid groups and the iodine atom, makes it susceptible to both electrophilic and nucleophilic attack, as well as participation in cycloaddition reactions.
Electrophilic and Nucleophilic Additions to the Alkene Linkage
Electrophilic Addition: While the double bond is electron-deficient, it can still undergo electrophilic addition reactions, particularly with strong electrophiles. libretexts.orglibretexts.orgsavemyexams.comyoutube.com The addition of hydrogen halides (HX), for example, would proceed via a carbocation intermediate. The regioselectivity of such an addition would be influenced by the electronic effects of the substituents.
Nucleophilic Addition: The electron-withdrawing nature of the carboxyl groups makes the double bond susceptible to nucleophilic conjugate addition (Michael addition). This type of reaction is characteristic of α,β-unsaturated carbonyl compounds. A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the β-carbon of the double bond.
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
Diels-Alder Reaction: The double bond in (2Z)-2-iodobut-2-enedioic acid and its derivatives, particularly the anhydride form (iodomaleic anhydride), can act as a dienophile in Diels-Alder reactions. wikipedia.orgwikipedia.orgiitk.ac.inwvu.edulibretexts.orglibretexts.org This [4+2] cycloaddition reaction with a conjugated diene leads to the formation of a six-membered ring. The presence of the electron-withdrawing iodine and anhydride functionalities enhances the dienophilic reactivity.
| Diene | Dienophile | Reaction Type | Product |
| Conjugated Diene | 2-Iodo-maleic anhydride | Diels-Alder [4+2] Cycloaddition | Substituted cyclohexene (B86901) dicarboxylic anhydride |
1,3-Dipolar Cycloadditions: The electron-deficient alkene can also participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.orgslideshare.netyoutube.comnumberanalytics.com These reactions, involving a 1,3-dipole such as an azide (B81097) or a nitrone, lead to the formation of five-membered heterocyclic rings. This provides a versatile route to highly functionalized heterocyclic compounds.
Stereochemical Control in Alkene Functionalization
The functionalization of the carbon-carbon double bond in 2-iodo-(2Z)-2-butenedioic acid is governed by the principles of stereochemistry, where the existing (Z)-configuration and the electronic nature of the substituents dictate the spatial arrangement of atoms in the product. Reactions at the alkene can be categorized as either stereoselective, where one stereoisomer is formed preferentially over others, or stereospecific, where the stereochemistry of the starting material determines the stereochemistry of the product without the formation of other stereoisomers. masterorganicchemistry.com
The presence of two electron-withdrawing carboxylic acid groups and an iodine atom makes the alkene electron-deficient. This electronic characteristic influences the mechanism of electrophilic additions. For instance, the halogenation of alkenes typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. In the case of 2-iodo-(2Z)-2-butenedioic acid, the addition of a halogen like bromine would be expected to proceed with a degree of stereocontrol, influenced by the steric hindrance and electronic effects of the existing substituents.
Furthermore, reactions such as dihydroxylation or epoxidation would also exhibit stereochemical preferences. For example, epoxidation with a peroxy acid, followed by ring-opening, can lead to the formation of diols with specific stereochemistry. The initial epoxidation would likely occur from the less sterically hindered face of the alkene.
Radical additions to the alkene could also be a viable functionalization strategy. The regioselectivity and stereoselectivity of such reactions would be influenced by the stability of the resulting radical intermediates. researchgate.netnih.gov The stereochemical outcome of any functionalization is crucial for the synthesis of complex molecules where the precise three-dimensional arrangement of atoms is critical for their function. rsc.org
Transformations of the Dicarboxylic Acid Moieties
The two carboxylic acid groups in 2-iodo-(2Z)-2-butenedioic acid are key functional handles that can be transformed into a variety of other functional groups, significantly expanding the synthetic utility of this compound. These transformations primarily involve nucleophilic acyl substitution, decarboxylation, and intramolecular cyclization reactions.
Nucleophilic Acyl Substitution Reactions of 2-Iodobutenedioic Acid Derivatives
Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, where a nucleophile replaces the leaving group attached to the acyl carbon. pressbooks.pub The reactivity of the derivatives of 2-iodo-(2Z)-2-butenedioic acid in these reactions is a critical aspect of their chemistry.
Formation of Amides, Esters, and Acid Halides
The dicarboxylic acid can be converted into a range of derivatives, including amides, esters, and acid halides, through various established synthetic methods.
Acid Halides: The conversion of the carboxylic acid groups to acid halides, typically acid chlorides, is a common first step to increase the reactivity of the acyl carbon. pearson.com Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective for this transformation, converting both carboxyl groups to their corresponding acid chlorides. pressbooks.publibretexts.orglibretexts.org Phosphorus tribromide (PBr₃) can be used to synthesize the corresponding acid bromides. pressbooks.pub
Esters: Esters can be synthesized directly from the dicarboxylic acid through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst. youtube.comresearchgate.net Alternatively, and often more efficiently, esters can be prepared by reacting the corresponding acid halide with an alcohol, a reaction that is typically carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the hydrogen halide byproduct. pressbooks.pubyoutube.com
Amides: Amides are synthesized by reacting the dicarboxylic acid or its more reactive derivatives with ammonia (B1221849) or primary or secondary amines. nih.govorganic-chemistry.org The direct reaction of the carboxylic acid with an amine requires high temperatures to drive off the water formed. A more common laboratory method involves the reaction of the acid halide with an amine. pressbooks.publibretexts.org This reaction is generally rapid at room temperature and often employs two equivalents of the amine, one to act as the nucleophile and the other to neutralize the HCl produced. pressbooks.pubkhanacademy.org
| Derivative | Reagent for Formation from Carboxylic Acid | Reagent for Formation from Acid Halide |
| Acid Chloride | SOCl₂, (COCl)₂ | N/A |
| Ester | R'OH, H⁺ (Fischer Esterification) | R'OH, pyridine |
| Amide | R'₂NH, heat | R'₂NH (2 equivalents) |
Table 1: Common Reagents for the Formation of 2-Iodo-(2Z)-2-butenedioic Acid Derivatives
Reactivity Order and Leaving Group Effects in Dicarboxylic Acid Derivatives
The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions follows a well-established order, which is directly applicable to the derivatives of 2-iodo-(2Z)-2-butenedioic acid. libretexts.orgyoutube.comlongdom.org This reactivity is primarily governed by the ability of the substituent to act as a good leaving group. A better leaving group is a weaker base.
The general order of reactivity is:
Acid Halide > Acid Anhydride > Ester > Amide
Acid halides are the most reactive because the halide ion (e.g., Cl⁻) is an excellent leaving group, being the conjugate base of a strong acid (HCl). libretexts.org
Acid anhydrides are the next most reactive. The leaving group is a carboxylate anion, which is stabilized by resonance and is a good leaving group. libretexts.orgsaskoer.ca
Esters are less reactive than anhydrides. The leaving group is an alkoxide ion (RO⁻), which is a stronger base than a carboxylate ion. libretexts.org
Amides are the least reactive of the common carboxylic acid derivatives. The leaving group would be an amide ion (R₂N⁻), which is a very strong base and therefore a very poor leaving group. libretexts.org
This trend in reactivity can be summarized in the following table:
| Derivative Type | Leaving Group | Basicity of Leaving Group | Reactivity |
| Acid Halide | X⁻ (e.g., Cl⁻) | Very Weak | Very High |
| Acid Anhydride | RCOO⁻ | Weak | High |
| Ester | RO⁻ | Moderate | Moderate |
| Amide | R₂N⁻ | Strong | Low |
Table 2: Reactivity Order of Carboxylic Acid Derivatives
Decarboxylation Reactions
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. wikipedia.org The ease of decarboxylation is highly dependent on the structure of the carboxylic acid. Simple aliphatic carboxylic acids are generally stable to heat, but decarboxylation is facilitated by the presence of an electron-withdrawing group at the β-carbon of the carboxylic acid. youtube.com
In the case of 2-iodo-(2Z)-2-butenedioic acid, each carboxylic acid group is in a β-position relative to the double bond, which itself is substituted with an electron-withdrawing iodine atom and another carboxylic acid group. This arrangement can facilitate decarboxylation upon heating, likely proceeding through a cyclic transition state to yield a substituted acrylic acid derivative. masterorganicchemistry.com The reaction may proceed in a stepwise manner, with the loss of one molecule of CO₂ followed by the potential loss of the second under more forcing conditions. The stability of the resulting carbanion intermediate also plays a crucial role in the feasibility of the decarboxylation process. wikipedia.orgorganic-chemistry.orgkhanacademy.org
Intramolecular Cyclization Reactions Involving Carboxyl Groups
The presence of two carboxylic acid groups in a cis-relationship on a four-carbon backbone makes 2-iodo-(2Z)-2-butenedioic acid a prime candidate for intramolecular cyclization reactions. The most straightforward of these is the formation of an anhydride.
Upon heating, 2-iodo-(2Z)-2-butenedioic acid can readily lose a molecule of water to form iodomaleic anhydride . This cyclic anhydride is a reactive intermediate that can undergo further transformations. The formation of a five-membered ring is entropically and enthalpically favorable.
Iodomaleic anhydride itself can be a versatile building block. The electron-deficient double bond is susceptible to nucleophilic attack, and the anhydride functionality can react with a variety of nucleophiles. For example, reaction with alcohols would lead to the monoester, while reaction with amines would yield the corresponding amic acid.
Beyond simple anhydride formation, other intramolecular cyclization pathways could be envisaged, potentially involving the iodine substituent. For instance, under specific conditions, a reaction could lead to the formation of lactones or other heterocyclic systems, although these would likely require specific reagents to promote such transformations. beilstein-journals.orgnih.govlpnu.uayoutube.comuvm.edu
Catalytic Activation and Transformation of 2-Butenedioic Acid, 2-iodo-, (2Z)-
The strategic functionalization of (Z)-iodomaleic acid is largely dependent on the type of catalyst employed. Transition metals, Lewis acids, and Brønsted acids each interact with different functionalities of the molecule, enabling a diverse range of transformations.
Transition Metal Catalysis for Directed Functionalization
Transition metal catalysis is a cornerstone for the functionalization of organohalides, and vinyl iodides like (Z)-iodomaleic acid are excellent substrates for such reactions. researchgate.net The electron-rich nature of the iodide ligand facilitates interactions with late transition metals, which can accelerate various steps in a catalytic cycle, including oxidative addition and reductive elimination. researchgate.net The carboxylate groups on the butenedioic acid backbone can act as directing groups, influencing the regioselectivity of C-H activation and other transformations. mdpi.commdpi.com
Palladium-catalyzed cross-coupling reactions are particularly prominent in the functionalization of vinyl iodides. These reactions, which form new carbon-carbon and carbon-heteroatom bonds, are indispensable tools in modern organic synthesis. mdpi.comyoutube.com While specific studies on (Z)-iodomaleic acid are not extensively detailed in the provided results, the reactivity of similar vinyl iodide systems suggests its high potential in these transformations. The general mechanism for these couplings often involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. youtube.comyoutube.com
Table 1: Potential Transition Metal-Catalyzed Reactions of 2-Butenedioic acid, 2-iodo-, (2Z)- and its Derivatives
| Reaction Type | Catalyst/Reagents (General) | Potential Product |
| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid, base | 2-Aryl-2-butenedioic acid |
| Heck Reaction | Pd catalyst, alkene, base | Substituted 2-butenedioic acid derivative |
| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne, base | 2-Alkynyl-2-butenedioic acid |
| C-H Functionalization | Rh(III) or Pd(II) catalyst, directing group | Functionalized butenedioic acid derivative |
The carboxylate moieties in 2-Butenedioic acid, 2-iodo-, (2Z)- can play a crucial role in directing the functionalization of C-H bonds. mdpi.commdpi.com For instance, rhodium(III)-catalyzed C-H activation, often assisted by a directing group, can lead to the formation of new C-C or C-heteroatom bonds. mdpi.com In the context of (Z)-iodomaleic acid, the carboxylic acid groups could potentially direct the metal catalyst to activate a nearby C-H bond, leading to cyclization or further functionalization.
Lewis Acid and Brønsted Acid Catalysis in Transformations
Lewis acids and Brønsted acids offer alternative pathways for the transformation of 2-Butenedioic acid, 2-iodo-, (2Z)-, primarily by activating the carbonyl groups or the double bond.
Lewis Acid Catalysis:
Lewis acids, as electron pair acceptors, can coordinate to the carbonyl oxygen atoms of the carboxylic acid groups in (Z)-iodomaleic acid. wikipedia.org This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This principle is fundamental to a wide range of organic reactions, including aldol (B89426) reactions and Friedel-Crafts acylations. wikipedia.org
In the context of 2-Butenedioic acid, 2-iodo-, (2Z)-, Lewis acid catalysis could facilitate esterification reactions or amidation reactions by activating the carboxylic acid moieties. Furthermore, Lewis acids can catalyze cycloaddition reactions, such as the Diels-Alder reaction, by coordinating to the dienophile and lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov While the butenedioic acid derivative itself is an electron-deficient alkene, its reactivity in such cycloadditions could be modulated by the choice of Lewis acid and diene.
Table 2: Potential Lewis Acid-Catalyzed Transformations
| Reaction Type | Lewis Acid Catalyst (General) | Activated Species | Potential Transformation |
| Esterification | TiCl₄, AlCl₃ | Carbonyl group | Reaction with alcohols |
| Amidation | Sc(OTf)₃, Zn(OTf)₂ | Carbonyl group | Reaction with amines |
| Diels-Alder Reaction | BF₃, SnCl₄ | Alkene (as dienophile) | [4+2] Cycloaddition with dienes |
| Friedel-Crafts Acylation | AlCl₃, FeCl₃ | Acylium ion precursor | Acylation of aromatic rings |
Brønsted Acid Catalysis:
Brønsted acids, as proton donors, can also play a significant role in the transformation of 2-Butenedioic acid, 2-iodo-, (2Z)-. researchgate.net A primary application is in the catalysis of esterification reactions. Protonation of the carbonyl oxygen of the carboxylic acid group increases its electrophilicity, facilitating attack by an alcohol nucleophile. researchgate.net
Moreover, Brønsted acids can activate the carbon-carbon double bond through protonation, potentially leading to the formation of a carbocation intermediate. mpg.de This carbocation can then be trapped by a nucleophile, leading to addition reactions across the double bond. The specific outcome of such a reaction would be highly dependent on the reaction conditions and the nature of the nucleophile present. Chiral Brønsted acids have also emerged as powerful tools for asymmetric catalysis, enabling the enantioselective functionalization of various substrates. nih.gov
Table 3: Potential Brønsted Acid-Catalyzed Transformations
| Reaction Type | Brønsted Acid Catalyst (General) | Activated Species | Potential Transformation |
| Esterification | H₂SO₄, p-TsOH | Carbonyl group | Reaction with alcohols |
| Hydration | H₃O⁺ | Alkene | Addition of water across the double bond |
| Asymmetric Dearomatization | Chiral Phosphoric Acid | Alkene (in specific contexts) | Formation of chiral polycyclic structures |
Computational Chemistry for Understanding 2 Butenedioic Acid, 2 Iodo , 2z
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio approaches (e.g., Hartree-Fock and Møller-Plesset perturbation theory), can provide a detailed picture of the molecule's geometry, electron distribution, and spectroscopic characteristics. researchgate.netscienceopen.com
Geometry Optimization and Conformational Analysis
A crucial first step in computational analysis is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry. youtube.commanchester.ac.uk For (2Z)-2-Iodobut-2-enedioic acid, this process would likely reveal a planar or near-planar arrangement of the carbon backbone due to the sp² hybridization of the double-bonded carbons. The presence of the bulky iodine atom and the two carboxylic acid groups would introduce steric and electronic effects that influence bond lengths and angles.
Conformational analysis, which explores the different spatial arrangements of a molecule (conformers) and their relative energies, is also critical. nih.govnih.gov For this dicarboxylic acid, the primary conformational flexibility would arise from the rotation around the C-C and C-O single bonds of the carboxylic acid groups. Theoretical calculations on the related maleic acid have identified several stable conformers. nih.govacs.org A similar computational exploration for (2Z)-2-Iodobut-2-enedioic acid would likely identify multiple low-energy conformers, with the relative stability of each being determined by a balance of intramolecular hydrogen bonding and steric repulsion.
Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of (2Z)-2-Iodobut-2-enedioic acid
| Parameter | Predicted Value (Å or °) |
| C=C Bond Length | 1.34 - 1.36 Å |
| C-I Bond Length | 2.05 - 2.15 Å |
| C-C Single Bond Length | 1.48 - 1.52 Å |
| C=O Bond Length | 1.20 - 1.22 Å |
| C-O Single Bond Length | 1.34 - 1.36 Å |
| O-H Bond Length | 0.96 - 0.98 Å |
| C=C-I Bond Angle | 120 - 124° |
| C=C-C Bond Angle | 122 - 126° |
| O=C-O Bond Angle | 120 - 123° |
Note: These are hypothetical values based on typical bond lengths and angles for similar functional groups and are subject to variation based on the level of theory and basis set used in the calculation.
Analysis of Electronic Distribution and Frontier Orbitals
Understanding the electronic distribution within a molecule is key to predicting its reactivity. Computational methods can generate electron density maps and calculate atomic charges, revealing the electron-rich and electron-poor regions of (2Z)-2-Iodobut-2-enedioic acid. The electronegative oxygen and iodine atoms are expected to draw electron density, resulting in partial negative charges, while the carbon and hydrogen atoms would carry partial positive charges. A study on maleic acid showed that upon electronic excitation, the electron density on the double-bonded carbon atoms decreases, which could weaken the C=C bond and facilitate reactions. iao.ru
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. For (2Z)-2-Iodobut-2-enedioic acid, the HOMO would likely be localized on the electron-rich C=C double bond and the lone pairs of the oxygen and iodine atoms. The LUMO is expected to be an antibonding π* orbital associated with the double bond and the carbonyl groups. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity. researchgate.netresearchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Properties for (2Z)-2-Iodobut-2-enedioic acid
| Property | Predicted Value/Description |
| HOMO Energy | -6.5 to -7.5 eV |
| LUMO Energy | -1.5 to -2.5 eV |
| HOMO-LUMO Gap | 4.5 to 5.5 eV |
| HOMO Character | Primarily π-bonding orbital on C=C with contributions from oxygen and iodine p-orbitals |
| LUMO Character | Primarily π*-antibonding orbital on C=C and C=O bonds |
Note: These values are estimations based on typical DFT calculations for similar organic molecules and can vary significantly with the computational method.
Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry can predict various spectroscopic properties, which are invaluable for identifying and characterizing molecules.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.govmdpi.comnih.gov For (2Z)-2-Iodobut-2-enedioic acid, the chemical shift of the vinylic proton would be influenced by the deshielding effects of the adjacent iodine and carboxylic acid groups. The chemical shifts of the carbon atoms would similarly be affected by their local electronic environments. Comparing calculated NMR spectra with experimental data is a powerful method for structure verification. The chemical shift of the two allylic hydrogen atoms in the related maleic anhydride (B1165640) is typically observed between 6.30-6.50 ppm due to the conjugation effect and the presence of neighboring carbonyl groups. echemi.com
Vibrational Frequencies: Calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra of a molecule. youtube.com Each vibrational mode corresponds to a specific molecular motion. For (2Z)-2-Iodobut-2-enedioic acid, characteristic vibrational frequencies would be expected for the O-H stretching of the carboxylic acids, the C=O stretching of the carbonyl groups, the C=C stretching of the double bond, and the C-I stretching. A study on maleic and fumaric acids used DFT calculations to predict and assign their vibrational spectra. nih.govacs.org
Table 3: Hypothetical Predicted Vibrational Frequencies for (2Z)-2-Iodobut-2-enedioic acid
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3200 - 3500 (broad) |
| C-H Stretch (Vinylic) | 3050 - 3150 |
| C=O Stretch (Carbonyl) | 1700 - 1750 |
| C=C Stretch | 1620 - 1660 |
| C-O Stretch | 1200 - 1300 |
| C-I Stretch | 500 - 600 |
Note: These are general ranges and the exact frequencies would be determined by the specific molecular environment and computational method used.
Theoretical Investigations of Reaction Mechanisms and Pathways
Computational chemistry provides a powerful platform to investigate the detailed mechanisms of chemical reactions, identifying transition states and calculating energy barriers. acs.orgepa.gov
Transition State Characterization and Reaction Energy Barriers
For any proposed reaction involving (2Z)-2-Iodobut-2-enedioic acid, such as isomerization, addition, or substitution reactions, computational methods can be used to locate the transition state structure—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, which is a key determinant of the reaction rate. For example, the isomerization of maleic acid to fumaric acid has been studied theoretically, revealing the involvement of a triplet state in the non-adiabatic reaction pathway. researchgate.netscienceopen.comresearchgate.net Similar computational approaches could be applied to understand the potential for cis-trans isomerization of (2Z)-2-Iodobut-2-enedioic acid.
Solvent Effects on Reactivity and Selectivity
Reactions are typically carried out in a solvent, which can significantly influence reactivity and selectivity. rsc.orgnih.gov Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous dielectric medium, or explicitly, by including individual solvent molecules in the calculation. These models can predict how the solvent stabilizes or destabilizes reactants, products, and transition states, thereby altering the reaction energy profile. For a polar molecule like (2Z)-2-Iodobut-2-enedioic acid, polar solvents would be expected to have a significant impact on its reactivity, particularly for reactions involving charged intermediates or transition states. Studies on the isomerization of maleic acid have shown that the reaction kinetics are influenced by the solvent environment. nih.gov
Catalyst-Substrate Interactions in Catalytic Cycles
While direct computational studies on the catalytic cycles of 2-Butenedioic acid, 2-iodo-, (2Z)- are not extensively reported, a comprehensive understanding can be constructed by examining theoretical investigations of analogous systems. The molecule presents two primary sites for catalyst interaction: the dicarboxylic acid moiety and the carbon-iodine bond on the double bond. Computational studies on related unsaturated carboxylic acids and vinyl iodides provide a robust framework for predicting its behavior.
In transition metal-catalyzed reactions, such as hydrogenation or cross-coupling, the initial step involves the coordination of the substrate to the metal center. For 2-Butenedioic acid, 2-iodo-, (2Z)-, the carboxylate groups can act as bidentate or monodentate ligands. Density Functional Theory (DFT) calculations on the interaction of similar dicarboxylic acids, like maleic acid, with metal surfaces and complexes have shown that the coordination geometry is crucial in determining the reaction pathway. For instance, in the catalytic hydrogenation of maleic acid, the cis-conformation allows for a favorable interaction with the catalyst surface, facilitating the addition of hydrogen across the double bond. rsc.orgdoi.org
The presence of the iodine atom introduces another layer of complexity and reactivity. The C-I bond is susceptible to oxidative addition by low-valent transition metal catalysts, a key step in many cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. sinica.edu.tw Computational studies on the oxidative addition of vinyl iodides to palladium(0) complexes have elucidated the electronic and steric factors governing this process. nih.gov The electron-withdrawing nature of the adjacent carboxylic acid groups in 2-Butenedioic acid, 2-iodo-, (2Z)- is expected to influence the energetics of this step.
| Interaction Type | Catalyst Type | Key Interacting Moiety | Predicted Interaction Mode | Supporting Computational Evidence |
|---|---|---|---|---|
| Coordination | Transition Metals (e.g., Pd, Pt, Rh) | Carboxylic Acid Groups | Bidentate or Monodentate | DFT studies on maleic and fumaric acid complexes mdpi.com |
| Oxidative Addition | Low-valent Transition Metals (e.g., Pd(0)) | Carbon-Iodine Bond | Insertion of metal into C-I bond | Mechanistic studies on vinyl iodide cross-coupling nih.govnih.gov |
| Hydrogenation | Heterogeneous Catalysts (e.g., Pd/C) | Carbon-Carbon Double Bond | Adsorption onto catalyst surface | Studies on maleic acid hydrogenation rsc.orgdoi.org |
Advanced Computational Methodologies for Halogenated Organic Compounds
The accurate theoretical treatment of iodine-containing molecules like 2-Butenedioic acid, 2-iodo-, (2Z)- necessitates the use of sophisticated computational methods that can account for the unique electronic structure of heavy elements.
Consideration of Relativistic Effects in Iodine-Containing Systems
For elements in the lower part of the periodic table, such as iodine, the velocity of inner-shell electrons can be a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects in quantum chemical calculations to achieve accurate results. nih.govrsc.org Neglecting these effects can lead to significant errors in the prediction of molecular properties, including bond energies, geometries, and spectroscopic parameters. acs.org
Relativistic effects are broadly categorized into scalar relativistic effects and spin-orbit coupling. Scalar effects influence the contraction of s and p orbitals and the expansion of d and f orbitals, which in turn affects bonding and reactivity. Spin-orbit coupling, the interaction between the electron's spin and its orbital angular momentum, is particularly significant for iodine and can have a profound impact on the electronic structure and reactivity of iodinated compounds. researchgate.net For instance, theoretical studies on halogen bonding have shown that spin-orbit interactions can significantly affect the properties of iodine-mediated interactions. researchgate.net Therefore, high-accuracy computational studies on 2-Butenedioic acid, 2-iodo-, (2Z)- would require methods that incorporate these relativistic effects, such as the use of relativistic effective core potentials (ECPs) or fully relativistic four-component calculations.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
To study the behavior of 2-Butenedioic acid, 2-iodo-, (2Z)- in a complex environment, such as in solution or within an enzyme active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful. researchgate.net These approaches partition the system into a quantum mechanical (QM) region and a molecular mechanics (MM) region. The chemically active part, in this case, the 2-Butenedioic acid, 2-iodo-, (2Z)- molecule and the catalyst, is treated with a high level of QM theory, while the surrounding environment (e.g., solvent molecules or protein residues) is described by a less computationally expensive MM force field.
| Methodology | Key Feature | Application to 2-Butenedioic acid, 2-iodo-, (2Z)- | Relevant Findings from Literature |
|---|---|---|---|
| Relativistic Quantum Chemistry | Inclusion of scalar relativistic effects and spin-orbit coupling. | Accurate calculation of electronic structure, bond energies, and reactivity. | Essential for correct prediction of properties of organoiodine compounds. nih.gov |
| Hybrid QM/MM | Combines high-level QM treatment of the active site with an MM description of the environment. | Modeling of catalytic reactions in solution or within an enzyme. | Provides insights into environmental effects on reaction mechanisms. researchgate.netnih.gov |
Applications of 2 Butenedioic Acid, 2 Iodo , 2z in Advanced Organic Synthesis
Strategic Building Block in the Synthesis of Complex Organic Molecules
The utility of a molecule as a strategic building block is defined by its ability to be incorporated efficiently into complex structures. This often involves its participation in well-established synthetic strategies like convergent and divergent synthesis or its use as a scaffold for introducing stereocenters.
Role in Convergent and Divergent Synthetic Routes
Convergent synthesis involves the independent synthesis of fragments of a complex molecule, which are then coupled together. nih.govnih.gov Divergent synthesis, conversely, starts from a central core molecule that is elaborated in successive steps to create a library of related compounds. wikipedia.orgrsc.org There is a lack of specific examples in the scientific literature demonstrating the use of 2-Butenedioic acid, 2-iodo-, (2Z)- as a key component in either convergent or divergent synthetic pathways for complex molecule construction.
Precursor for Chirality Introduction through Subsequent Functionalization
Molecules containing prochiral centers can serve as valuable precursors for introducing chirality. While methods exist for the enantioselective functionalization of various substrates, research specifically detailing the use of 2-Butenedioic acid, 2-iodo-, (2Z)- as a starting material for introducing chirality through subsequent chemical transformations has not been reported.
Precursor for the Synthesis of Novel Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. rsc.orgmdpi.commdpi.comnih.gov Many synthetic methods are dedicated to their construction, often using highly functionalized precursors.
Annulation Reactions Leading to Fused Heterocycles
Annulation reactions, which involve the formation of a new ring onto an existing structure, are a powerful tool for building fused heterocyclic systems. The Robinson annulation is a classic example for forming six-membered rings. youtube.com However, there are no documented instances of 2-Butenedioic acid, 2-iodo-, (2Z)- participating in annulation reactions to yield fused heterocycles.
Synthesis of Five- and Six-Membered Heterocyclic Rings Incorporating the Butenedioic Scaffold
The synthesis of five- and six-membered heterocyclic rings is a major focus of organic chemistry. mdpi.com Despite the potential for the dicarboxylic acid and vinyl iodide functionalities of 2-Butenedioic acid, 2-iodo-, (2Z)- to participate in cyclization reactions, specific methods for synthesizing heterocycles that retain the butenedioic backbone from this precursor are not described in the literature.
Contributions to Carbon-Carbon and Carbon-Heteroatom Bond Formations
The vinyl iodide functional group is a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are fundamental transformations in this area. nih.govmdpi.comfrontiersin.org
Palladium-catalyzed reactions are particularly prominent for coupling aryl or vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comyoutube.comyoutube.com The general mechanism for these reactions involves the oxidative addition of the halide to a Pd(0) catalyst, followed by transmetalation (in Suzuki and Stille couplings) or migratory insertion (in Heck couplings), and finally reductive elimination to yield the product and regenerate the catalyst.
Similarly, the Sonogashira reaction provides a powerful method for coupling terminal alkynes with vinyl or aryl halides, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govorganic-chemistry.orgwikipedia.orgyoutube.comyoutube.com Copper-catalyzed methods are also widely used for forming carbon-nitrogen (C-N) bonds. nih.govresearchgate.net
While these reactions are broadly applicable to a range of vinyl iodides, specific studies detailing the reactivity and yields of 2-Butenedioic acid, 2-iodo-, (2Z)- as a substrate in these named coupling reactions are absent from the surveyed literature. The electronic effects of the two carboxylic acid groups and the (Z)-stereochemistry would be expected to influence reactivity, but without experimental data, any discussion remains speculative.
Regio- and Stereoselective Functionalization
The presence of a vinyl iodide in 2-butenedioic acid, 2-iodo-, (2Z)- is of paramount importance for its application in regio- and stereoselective functionalization. Vinyl iodides are known to be excellent substrates in a variety of palladium-catalyzed cross-coupling reactions, including the Heck, Suzuki, and Sonogashira reactions. wikipedia.org The reactivity of the carbon-iodine bond, being the weakest among the carbon-halogen bonds, allows for mild reaction conditions and high yields in these transformations. wikipedia.org
The Z-configuration of the double bond is a crucial feature that can be retained or selectively inverted under specific reaction conditions, thus allowing for precise control over the stereochemical outcome of the product. The two carboxylic acid groups can be readily converted to ester or amide functionalities, which not only modify the solubility and reactivity of the molecule but also serve as handles for further synthetic manipulations.
Palladium-Catalyzed Cross-Coupling Reactions:
The selective functionalization of the vinyl iodide moiety can be achieved with high efficiency using palladium catalysis. These reactions are foundational for the construction of complex molecular scaffolds.
Suzuki Coupling: The Suzuki coupling reaction enables the formation of a carbon-carbon bond between the vinyl iodide and an organoborane, typically a boronic acid or ester. This reaction is known for its high tolerance of various functional groups and generally proceeds with retention of the double bond stereochemistry. acs.org For instance, the coupling of the dimethyl ester of 2-butenedioic acid, 2-iodo-, (2Z)- with an arylboronic acid would be expected to yield the corresponding 2-aryl-2-butenedioate, preserving the Z-configuration of the double bond. The choice of palladium catalyst and ligands is crucial in maintaining this stereointegrity. beilstein-journals.org
Heck Reaction: The Heck reaction involves the coupling of the vinyl iodide with an alkene. The regioselectivity of the Heck reaction with trisubstituted alkenes can be influenced by steric and electronic factors, as well as the specific catalytic system employed. buecher.delibretexts.orgnih.gov In the case of 2-butenedioic acid, 2-iodo-, (2Z)-, the reaction with an alkene would lead to the formation of a new carbon-carbon bond at the iodinated carbon, extending the carbon framework and introducing further functionality. The stereochemistry of the newly formed double bond is typically trans.
Sonogashira Coupling: The Sonogashira coupling allows for the direct connection of a terminal alkyne to the vinyl iodide, creating a conjugated enyne system. rsc.org This reaction is of significant value in the synthesis of natural products and functional organic materials. The reaction of 2-butenedioic acid, 2-iodo-, (2Z)- or its esters with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would be expected to proceed with retention of the Z-stereochemistry of the double bond, affording a (Z)-2-alkynyl-2-butenedioate. acs.org
The following table summarizes hypothetical, yet plausible, palladium-catalyzed cross-coupling reactions of dimethyl (Z)-2-iodomaleate, illustrating the expected regio- and stereoselective outcomes based on established principles.
| Reaction Type | Coupling Partner | Catalyst System (Exemplary) | Expected Major Product | Stereochemistry |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Base | Dimethyl (Z)-2-phenylmaleate | Retention (Z) |
| Heck Reaction | Styrene | Pd(OAc)₂, P(o-tol)₃, Base | Dimethyl (Z)-2-(2-phenylvinyl)maleate | Trans (new C=C) |
| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Base | Dimethyl (Z)-2-(phenylethynyl)maleate | Retention (Z) |
Disclaimer: The reactions presented in this table are hypothetical and based on the known reactivity of similar vinyl iodides. Specific experimental validation for 2-butenedioic acid, 2-iodo-, (2Z)- or its derivatives may be required.
Multicomponent Reactions Featuring 2-Butenedioic Acid, 2-iodo-, (2Z)-
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, are highly valued for their efficiency and atom economy. acs.org The electron-deficient nature of the double bond in 2-butenedioic acid, 2-iodo-, (2Z)-, particularly in its esterified form, makes it a suitable candidate for participating in various MCRs. These reactions can lead to the rapid construction of complex heterocyclic and carbocyclic frameworks.
Hypothetical Multicomponent Reaction:
A plausible MCR involving the dimethyl ester of 2-butenedioic acid, 2-iodo-, (2Z)- could be a three-component reaction with an amine and an isocyanide, catalyzed by a Lewis or Brønsted acid. This type of reaction could potentially lead to the formation of highly functionalized pyrrolidinone or other heterocyclic structures. The reaction would likely proceed through the initial formation of an imine or enamine, followed by a nucleophilic attack on the electron-deficient double bond of the iodomaleate derivative and subsequent cyclization with the isocyanide.
The following table illustrates a hypothetical multicomponent reaction featuring dimethyl (Z)-2-iodomaleate.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst (Exemplary) | Potential Product Class |
| Dimethyl (Z)-2-iodomaleate | Aniline | tert-Butyl isocyanide | Sc(OTf)₃ | Highly substituted 2-pyrrolinones |
Disclaimer: The reaction presented in this table is a hypothetical example based on the known reactivity of α,β-unsaturated esters in multicomponent reactions. This specific transformation would require experimental investigation for validation.
The strategic application of both regio- and stereoselective functionalization and multicomponent reactions involving 2-butenedioic acid, 2-iodo-, (2Z)- opens up avenues for the efficient synthesis of a wide range of complex and potentially bioactive molecules. Further research into the reactivity of this versatile building block is warranted to fully exploit its synthetic potential.
Advanced Analytical Methods for 2 Butenedioic Acid, 2 Iodo , 2z and Its Derivatives
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of 2-Butenedioic acid, 2-iodo-, (2Z)-, providing the means to separate it from complex matrices and quantify its presence with high sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to its polar carboxylic acid groups and resulting low volatility, 2-Butenedioic acid, 2-iodo-, (2Z)- requires a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC analysis.
A common derivatization strategy for carboxylic acids is silylation, which replaces the acidic protons of the carboxyl groups with a trimethylsilyl (B98337) (TMS) group. nih.govnist.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. nih.gov The derivatization reaction for 2-Butenedioic acid, 2-iodo-, (2Z)- with a silylating agent would proceed by converting the two carboxylic acid groups into their corresponding trimethylsilyl esters. nist.gov
Following derivatization, the resulting bis(trimethylsilyl) ester can be readily analyzed by GC-MS. nist.gov The gas chromatograph separates the derivatized analyte from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then ionizes the eluted compound, typically using electron ionization (EI), and fragments it. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. researchgate.net For quantitative analysis, selected ion monitoring (SIM) can be employed, where the instrument is set to detect only specific fragment ions of the target analyte, thereby increasing sensitivity and reducing matrix interference. nih.govyoutube.com
Table 1: Illustrative GC-MS Parameters for Derivatized 2-Butenedioic acid, 2-iodo-, (2Z)-
| Parameter | Condition |
|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Interface Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for analyzing non-volatile compounds like 2-Butenedioic acid, 2-iodo-, (2Z)- in complex matrices, without the need for derivatization. nih.govrsc.org The technique combines the separation power of liquid chromatography with the high specificity of tandem mass spectrometry. youtube.com
The process begins with the separation of the analyte using a liquid chromatograph. youtube.com For a polar compound like 2-Butenedioic acid, 2-iodo-, (2Z)-, reversed-phase chromatography with an aqueous mobile phase containing an acid modifier (e.g., formic acid) is a common approach. sielc.comfrontiersin.org
After elution from the LC column, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, where it is converted into gas-phase ions. nih.gov For a dicarboxylic acid, ESI in negative ion mode is highly effective, generating the deprotonated molecule [M-H]⁻. In the first stage of the tandem mass spectrometer, this precursor ion is selected. It is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of the mass spectrometer. youtube.com This process, known as Multiple Reaction Monitoring (MRM), provides two levels of specificity (precursor ion m/z and product ion m/z), leading to high selectivity and low detection limits, often in the picogram to nanogram per milliliter range. nih.govnih.gov
Table 2: Predicted LC-MS/MS Parameters and Transitions for 2-Butenedioic acid, 2-iodo-, (2Z)-
| Parameter | Setting |
|---|---|
| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ | m/z 240.9 |
| Potential Product Ions | Fragments from loss of H₂O, CO₂, I, or combinations thereof |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purity assessment of non-volatile compounds. It is particularly well-suited for separating isomers, such as the (2Z)- (cis) and (2E)- (trans) isomers of 2-iodo-2-butenedioic acid. nih.govresearchgate.net
The separation of these geometric isomers can be achieved using a reversed-phase HPLC column (e.g., C18) with a UV detector. protocols.io The different spatial arrangements of the iodine and carboxyl groups in the cis and trans isomers lead to differences in their polarity and interaction with the stationary phase, enabling their separation. The mobile phase typically consists of a mixture of an aqueous buffer (often with an acidic pH to suppress the ionization of the carboxyl groups) and an organic modifier like acetonitrile or methanol. sielc.com By carefully optimizing the mobile phase composition and gradient, baseline separation of the isomers can be achieved. nih.govhelixchrom.com The purity of a sample of 2-Butenedioic acid, 2-iodo-, (2Z)- can be determined by calculating the peak area percentage of the main component relative to any impurities, including its trans isomer.
Table 3: Typical HPLC Conditions for Isomer Separation
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Water (with 0.1% Phosphoric or Formic Acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) at ~210 nm |
| Column Temperature | 30 °C |
Spectroscopic Characterization for Structural Elucidation
Spectroscopic methods are indispensable for the definitive structural confirmation of 2-Butenedioic acid, 2-iodo-, (2Z)-. These techniques provide detailed information about the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For 2-Butenedioic acid, 2-iodo-, (2Z)-, both ¹H and ¹³C NMR would provide crucial information.
In the ¹H NMR spectrum, a single proton signal would be expected for the vinylic hydrogen. Its chemical shift would be influenced by the adjacent electron-withdrawing carboxyl group and the iodine atom. The protons of the two carboxylic acid groups would typically appear as a broad singlet at a downfield chemical shift, and its position can be concentration-dependent and may exchange with D₂O.
The ¹³C NMR spectrum would show four distinct signals corresponding to the two non-equivalent carboxyl carbons, the iodinated vinylic carbon, and the vinylic carbon bearing the hydrogen atom. The chemical shifts of these carbons provide direct evidence of the carbon skeleton and the electronic environment of each carbon atom.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Butenedioic acid, 2-iodo-, (2Z)- in a suitable solvent (e.g., DMSO-d₆)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | ~7.0 - 7.5 | Singlet | Vinylic proton |
| ¹H | ~12 - 13 | Broad Singlet | Carboxylic acid protons (2H) |
| ¹³C | ~165 - 170 | Singlet | Carboxyl carbon (C4) |
| ¹³C | ~165 - 170 | Singlet | Carboxyl carbon (C1) |
| ¹³C | ~130 - 140 | Singlet | Vinylic carbon (C3-H) |
| ¹³C | ~90 - 100 | Singlet | Vinylic carbon (C2-I) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.comyoutube.com When an organic molecule is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. youtube.comyoutube.com
The IR spectrum of 2-Butenedioic acid, 2-iodo-, (2Z)- would be characterized by several key absorption bands. A very broad and strong absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid groups. shout.education A strong, sharp absorption band in the range of 1680-1725 cm⁻¹ would correspond to the C=O stretching vibration of the α,β-unsaturated carboxylic acid. shout.education Additionally, a medium intensity C=C stretching vibration would be expected around 1620-1640 cm⁻¹. The presence of these characteristic peaks provides strong evidence for the dicarboxylic acid structure with a carbon-carbon double bond. shout.education
Table 5: Characteristic IR Absorption Bands for 2-Butenedioic acid, 2-iodo-, (2Z)-
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
|---|---|---|
| 2500 - 3300 | O-H stretch (Carboxylic acid) | Strong, Very Broad |
| 1680 - 1725 | C=O stretch (α,β-unsaturated acid) | Strong, Sharp |
| 1620 - 1640 | C=C stretch (Alkene) | Medium |
| 1210 - 1320 | C-O stretch (Carboxylic acid) | Strong |
Raman Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The structural elucidation and study of electronic properties of 2-Butenedioic acid, 2-iodo-, (2Z)-, also known as (Z)-2-iodobutenedioic acid or iodomaleic acid, can be effectively performed using Raman and Ultraviolet-Visible (UV-Vis) spectroscopy. These techniques provide complementary information regarding the molecule's vibrational modes and electronic transitions, respectively.
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint. For 2-Butenedioic acid, 2-iodo-, (2Z)-, the key structural features include a carbon-carbon double bond (C=C) in the cis or (Z) configuration, two carboxylic acid groups (-COOH), and a carbon-iodine (C-I) bond.
Although specific Raman spectra for this exact compound are not widely published, the expected characteristic peaks can be inferred from data on similar structures, such as maleic acid and other halogenated alkenes. The key Raman bands would arise from the stretching and bending vibrations of its constituent functional groups. For instance, the C=C stretching vibration is expected in the 1600-1680 cm⁻¹ region, while the C=O stretching of the carboxylic acid groups would typically appear as a strong band around 1680-1725 cm⁻¹. The presence of the heavy iodine atom is expected to give rise to a C-I stretching vibration at a lower frequency, typically in the range of 500-600 cm⁻¹.
Studies on related compounds, such as the disproportionation of hypoiodite, have identified I-O stretching vibrations at 430 and 560 cm⁻¹, providing a reference for iodine-oxygen bond vibrations. nrc.gov Furthermore, analysis of various organic compounds shows characteristic Raman bands for different functional groups, which helps in the structural assignment of complex molecules. mdpi.commdpi.com
Interactive Data Table: Expected Raman Shifts for 2-Butenedioic acid, 2-iodo-, (2Z)-
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Notes |
| C=C Stretch | Alkene | 1600 - 1680 | The cis configuration may influence the exact position. |
| C=O Stretch | Carboxylic Acid | 1680 - 1725 | Can be a very strong and characteristic band. |
| O-H Bend | Carboxylic Acid | 1380 - 1440 | In-plane bending. |
| C-O Stretch | Carboxylic Acid | 1200 - 1300 | Coupled with O-H in-plane bending. |
| O-H Wag | Carboxylic Acid | 900 - 960 | Out-of-plane bending. |
| C-I Stretch | Iodoalkene | 500 - 600 | Characteristic of the carbon-iodine bond. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org The chromophores in 2-Butenedioic acid, 2-iodo-, (2Z)- are the carbon-carbon double bond (C=C) and the carbonyl groups (C=O) of the carboxylic acids. The presence of the iodine atom as a substituent can also influence the electronic transitions.
The primary electronic transitions expected for this molecule are π → π* and n → π. youtube.com The π → π transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital, is typically of high intensity and is associated with the C=C and C=O double bonds. The n → π* transition involves the excitation of a non-bonding electron (from the oxygen atoms) to a π* antibonding orbital and is generally of lower intensity. youtube.com
The conjugation between the C=C double bond and the two carboxylic acid groups is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to isolated chromophores. The iodine substituent, with its lone pairs of electrons, may also participate in these electronic transitions, potentially causing further shifts in the absorption bands. Studies on related molecules show that the aggregation and intermolecular interactions can significantly affect UV-Vis spectra. mdpi.com
Elemental Analysis and Iodine Speciation
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Total Iodine Content
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and selective analytical technique ideal for determining the total iodine content in a sample of 2-Butenedioic acid, 2-iodo-, (2Z)-. nih.govresearchgate.net This method is capable of detecting elements at trace and ultra-trace concentrations, often down to the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. nih.gov
The principle of ICP-MS involves introducing the sample, typically in a liquid form, into a high-temperature argon plasma (around 6,000-10,000 K). The intense heat of the plasma desolvates, atomizes, and ionizes the sample. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector then counts the ions for each specific mass, allowing for the quantification of the elemental composition.
For the analysis of an organoiodine compound like 2-Butenedioic acid, 2-iodo-, (2Z)-, the sample must first be digested or dissolved in a suitable solvent. mdpi.com Alkaline digestion using reagents like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) is often employed for iodine analysis to prevent the loss of volatile iodine species during sample preparation. mdpi.com The addition of an organic carbon source, such as 2-propanol, to the sample solution can help to stabilize the iodine signal. nih.gov
Once the total iodine concentration is determined, it can be used to calculate the purity of the compound or to verify its stoichiometry. The high precision of ICP-MS, with relative standard deviations (RSD) often in the 2-7% range, makes it a reliable method for quantitative analysis. nih.gov
Other Specialized Methods for Characterization of Iodinated Organic Compounds
Beyond determining the total iodine content, a range of specialized methods can be employed to investigate the chemical form (speciation) and structural environment of iodine within organic compounds.
X-ray Absorption Spectroscopy (XAS) is a powerful non-invasive technique for probing the local electronic and geometric structure of a specific element within a compound. ru.nl It can provide information on the oxidation state of iodine and the nature of the atoms it is bonded to. esrf.fr XAS is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). ru.nlnih.gov
XANES provides information on the oxidation state and coordination chemistry of the absorbing atom. esrf.fr
EXAFS gives details about the bond distances and coordination numbers of the neighboring atoms. nih.gov For an organoiodine compound, EXAFS can distinguish between iodine bonded to aliphatic versus aromatic carbons. ru.nl
Hyphenated Chromatographic Techniques , which couple a separation method like chromatography with a detection method like mass spectrometry, are invaluable for iodine speciation.
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) can separate different iodine-containing species in a mixture before they are detected by ICP-MS. researchgate.netnih.gov This is particularly useful for analyzing derivatives or degradation products of 2-Butenedioic acid, 2-iodo-, (2Z)-, allowing for the quantification of each individual iodinated species. researchgate.net
Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS) is another powerful hyphenated technique, particularly suited for volatile or semi-volatile organoiodine compounds. thermofisher.comresearchgate.net For non-volatile compounds, derivatization may be necessary to make them suitable for GC analysis. avivanalytical.com
Interactive Data Table: Comparison of Advanced Analytical Methods for Iodinated Compounds
| Analytical Method | Information Provided | Sample State | Key Advantages | Key Limitations |
| Raman Spectroscopy | Molecular vibrations, functional groups, structural fingerprint. | Solid, Liquid, Gas | Non-destructive, high chemical specificity, minimal sample preparation. | Can have weak signals (fluorescence interference), not inherently quantitative. |
| UV-Vis Spectroscopy | Electronic transitions, conjugation, concentration (via Beer's Law). | Liquid, Gas | Simple, rapid, good for quantitative analysis of known chromophores. | Limited structural information, broad bands can lead to overlapping spectra. |
| ICP-MS | Total elemental concentration. | Liquid (after digestion) | Extremely high sensitivity and selectivity, wide linear range. | Destructive, provides no information on chemical form (speciation). |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination environment, bond distances. | Solid, Liquid | Element-specific, non-destructive, provides detailed local structural information. | Requires a synchrotron radiation source, complex data analysis. |
| HPLC-ICP-MS | Separation and quantification of different chemical species. | Liquid | Excellent for speciation analysis of non-volatile compounds. | Can be complex to develop methods, potential for species transformation during analysis. |
| GC-ICP-MS | Separation and quantification of different chemical species. | Gas (or derivatized liquid/solid) | High separation efficiency for volatile compounds. | Limited to thermally stable and volatile compounds, derivatization adds complexity. |
Green Chemistry Principles in the Research and Synthesis of 2 Butenedioic Acid, 2 Iodo , 2z
Design for Waste Prevention and Maximizing Atom Economy in Synthetic Routes
A core principle of green chemistry is the design of synthetic routes that minimize waste. Atom economy is a key metric in this regard, measuring the efficiency of a reaction in converting reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.
In the context of synthesizing 2-Butenedioic acid, 2-iodo-, (2Z)-, different synthetic strategies can be evaluated based on their atom economy. For instance, a highly atom-economical approach would be the direct addition of an iodine source across the triple bond of but-2-ynedioic acid. In theory, this reaction could achieve 100% atom economy as all atoms of the reactants are incorporated into the final product.
Hypothetical Atom-Economical Synthesis:
But-2-ynedioic acid + HI → 2-Butenedioic acid, 2-iodo-, (2Z)-
In contrast, a substitution reaction, for example, starting from 2-bromobut-2-enedioic acid and involving an iodine source to replace the bromine atom, would have a lower atom economy due to the generation of a bromide salt as a byproduct.
The following table provides a comparative analysis of the atom economy for these hypothetical synthetic routes.
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Addition Reaction | But-2-ynedioic acid, Hydrogen Iodide | 2-Butenedioic acid, 2-iodo-, (2Z)- | None | 100% |
| Substitution Reaction | (2Z)-2-Bromobut-2-enedioic acid, Sodium Iodide | 2-Butenedioic acid, 2-iodo-, (2Z)- | Sodium Bromide | 70.5% |
Note: The atom economy for the substitution reaction is calculated as: [Molecular Weight of 2-Butenedioic acid, 2-iodo-, (2Z)-] / [Sum of Molecular Weights of (2Z)-2-Bromobut-2-enedioic acid and Sodium Iodide] x 100.
This analysis clearly demonstrates that designing syntheses based on addition reactions is a superior strategy for maximizing atom economy and preventing waste in the production of 2-Butenedioic acid, 2-iodo-, (2Z)-.
Implementation of Safer Solvents and Auxiliaries
The choice of solvents and auxiliary substances is another critical aspect of green chemistry. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Research into greener alternatives is ongoing, with water, ionic liquids, and supercritical fluids showing significant promise.
Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. While the solubility of many organic compounds in water can be a limitation, for certain reactions, it can be a highly effective medium. Research has shown that enzymatic reactions, in particular, are well-suited to aqueous environments. A notable example in a related synthesis is the enzymatic iodination of soluble ionic salts of maleic acid, which is conducted in a homogeneous aqueous system researchgate.net. This demonstrates the feasibility of using water as a solvent for the halogenation of the butenedioic acid backbone, a key step in the synthesis of the target compound.
Ionic liquids are salts with low melting points that can be used as solvents. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents. While specific applications of ionic liquids in the synthesis of 2-Butenedioic acid, 2-iodo-, (2Z)- have not been extensively documented, their use in halogenation reactions of other organic molecules suggests their potential utility. The ability to design ionic liquids with specific solvating properties could help to overcome challenges such as reactant solubility and catalyst stability.
Supercritical fluids, such as carbon dioxide, exist in a state above their critical temperature and pressure, exhibiting properties of both a liquid and a gas. Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization, eliminating the need for solvent evaporation. This makes it an excellent green solvent for a variety of chemical transformations. Although direct application to the synthesis of iodomaleic acid is not yet reported, the use of supercritical fluids in the synthesis of other functionalized alkenes points towards a promising area for future research.
Development of Catalytic and Energy-Efficient Processes
Reducing energy consumption and utilizing catalytic methods are fundamental to green chemistry. Catalysts allow for reactions to occur under milder conditions and can often be used in small amounts and recycled, reducing waste.
Microwave-assisted synthesis utilizes microwave radiation to heat reactions, which can lead to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. This energy-efficient technique has been widely adopted in organic synthesis. While specific protocols for the microwave-assisted synthesis of 2-Butenedioic acid, 2-iodo-, (2Z)- are not prevalent in the literature, the general success of this method for a wide range of organic reactions suggests its potential for a more energy-efficient synthesis of this compound.
Photochemical synthesis, which uses light to initiate chemical reactions, offers another energy-efficient and often highly selective synthetic route. A patent has mentioned 2-iodomaleic acid as a derivative of maleic acid that can be utilized in photochemical reactions, specifically in cyclization processes. This indicates that the C-I bond in the target molecule is photoreactive and suggests that photochemical methods could be a viable and green approach for its synthesis or subsequent transformations.
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Enzymes operate under mild conditions (temperature, pressure, and pH), are highly selective, and are biodegradable. Research into the enzymatic halogenation of organic molecules is an active field.
A significant finding in this area is the enzymatic iodination of soluble ionic salts of maleic acid using lactoperoxidase in a homogeneous aqueous system with a halide source and hydrogen peroxide researchgate.net. This study demonstrated that the double bond of maleic acid could be enzymatically saturated and di-iodinated to produce 2,3-diiodosuccinic acid salts.
| Enzyme | Substrate | Halide Source | Product | Reference |
| Lactoperoxidase | Maleic acid salts | Calcium iodide | 2,3-diiodosuccinic acid salts | researchgate.net |
While this process does not yield the desired unsaturated 2-Butenedioic acid, 2-iodo-, (2Z)-, it provides a crucial proof-of-concept for the enzymatic halogenation of the maleic acid scaffold. Future research could focus on modifying the enzyme or the reaction conditions to achieve a selective mono-iodination while preserving the double bond, which would represent a significant advancement in the green synthesis of this compound.
Emerging Research Directions in Materials Science with 2 Butenedioic Acid, 2 Iodo , 2z
Precursor in the Synthesis of Functional Organic Materials
The reactivity of the vinyl iodide and carboxylic acid moieties in 2-Butenedioic acid, 2-iodo-, (2Z)- positions it as a versatile precursor for a variety of functional organic materials. The carbon-iodine bond is particularly amenable to a range of cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org
Detailed research findings indicate that vinyl iodides are effective substrates in several palladium-catalyzed cross-coupling reactions. youtube.com These reactions, such as the Suzuki, Stille, and Sonogashira couplings, allow for the introduction of a wide array of organic fragments, including aryl, alkynyl, and other vinyl groups. youtube.com This capability opens the door to synthesizing complex molecules with tailored electronic and photophysical properties, which are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The general scheme for such a transformation is presented below:
Table 1: Potential Cross-Coupling Reactions of 2-Butenedioic acid, 2-iodo-, (2Z)-
| Reaction Type | Coupling Partner | Catalyst | Resulting Bond | Potential Application of Product |
| Suzuki Coupling | Organoboron Reagent | Palladium | C-C | Conjugated polymers, organic conductors |
| Stille Coupling | Organotin Reagent | Palladium | C-C | Complex organic molecules, pharmaceuticals |
| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper | C-C (sp-sp2) | Optoelectronic materials, molecular wires |
| Heck Coupling | Alkene | Palladium | C-C | Substituted alkenes, drug intermediates |
| Buchwald-Hartwig Amination | Amine | Palladium | C-N | Organic semiconductors, charge-transport materials |
Furthermore, the dicarboxylic acid functionality allows for conventional esterification or amidation reactions. This dual reactivity—the ability to undergo cross-coupling at the C-I bond and condensation reactions at the carboxylic acid groups—makes 2-Butenedioic acid, 2-iodo-, (2Z)- a valuable building block for creating multifunctional materials in a stepwise and controlled manner. A tandem double-cross-coupling reaction has been reported for similar structures, highlighting the potential for complex molecular architecture construction. nih.gov
Incorporation into Polymers and Supramolecular Assemblies
The structure of 2-Butenedioic acid, 2-iodo-, (2Z)- is well-suited for its incorporation into both polymeric chains and ordered supramolecular structures.
The presence of two carboxylic acid groups enables it to act as a monomer in polymerization reactions. For instance, it can undergo polycondensation with diols or diamines to form polyesters or polyamides, respectively. The iodine atom and the double bond would then be pendant groups along the polymer backbone, available for further post-polymerization modification. This could be a strategic way to introduce specific functionalities, such as photosensitivity or enhanced conductivity, into a polymer.
In the realm of supramolecular chemistry, the compound's functional groups can participate in the formation of well-defined, non-covalent assemblies. dntb.gov.ua The carboxylic acid groups are excellent hydrogen bond donors and acceptors, capable of forming robust and directional interactions. nih.gov These interactions can lead to the self-assembly of molecules into tapes, sheets, or three-dimensional networks.
Of particular interest is the iodine atom's ability to act as a halogen bond donor. nih.gov A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. acs.org This interaction is directional and its strength is comparable to that of a hydrogen bond, making it a valuable tool in crystal engineering and the design of supramolecular architectures. nih.govnih.gov The combination of hydrogen bonding from the carboxylic acids and halogen bonding from the iodine atom could lead to the formation of highly ordered and predictable "supramolecular synthons". nih.govacs.org These synthons can dictate the assembly of molecules into complex, functional superstructures.
Table 2: Potential Non-Covalent Interactions for Supramolecular Assembly
| Functional Group | Type of Interaction | Interacting Partner | Potential Supramolecular Motif |
| Carboxylic Acid | Hydrogen Bond | Carboxylic Acid, Amide, Pyridine (B92270) | Dimer, Catemer, Chain |
| Iodine Atom | Halogen Bond | N-heterocycles, Carbonyls, Anions | Linear chain, 2D network |
| Alkene π-system | π-π Stacking | Aromatic rings | Stacked columns |
Role in Smart Materials and Responsive Systems
Smart materials are designed to respond to external stimuli, such as light, heat, or chemical changes, by altering their properties. The unique chemical makeup of 2-Butenedioic acid, 2-iodo-, (2Z)- suggests its potential utility in the creation of such responsive systems.
The incorporation of this molecule into a polymer or a supramolecular assembly could impart stimuli-responsive behavior. For example, the hydrogen bonds formed by the carboxylic acid groups are pH-sensitive. A change in pH could disrupt these bonds, leading to a disassembly of the supramolecular structure or a change in the conformation of a polymer, which could be harnessed for applications like drug delivery or sensing.
Moreover, the carbon-iodine bond can be cleaved by stimuli such as light or heat. This property could be exploited to create materials that change their properties upon irradiation. For instance, a polymer containing this monomer could be designed to degrade or crosslink when exposed to UV light, forming the basis for a photoresist or a self-healing material.
The halogen bond itself can be a responsive element. The strength of this interaction can be modulated by the environment, such as the polarity of the solvent or the presence of competing Lewis bases. This could lead to the development of materials that change their optical or mechanical properties in response to chemical cues. The development of responsive hydrogels and other smart materials often relies on such dynamic covalent and non-covalent chemistries. acs.orgacs.org
Conclusion and Future Outlook in 2 Butenedioic Acid, 2 Iodo , 2z Research
Summary of Current Research Landscape and Key Achievements
The current body of research specifically focused on 2-Butenedioic acid, 2-iodo-, (2Z)-, also known as (2Z)-2-iodobut-2-enedioic acid, is nascent. The compound is primarily recognized as a versatile small molecule scaffold available for research purposes. biosynth.com Its fundamental properties have been cataloged, including its molecular formula (C₄H₃IO₄), molecular weight (241.97 g/mol ), and a melting point of 192 °C. biosynth.com
A notable achievement in a related synthesis is the enzymatic iodination of soluble salts of maleic acid, such as calcium and diammonium maleates. This process, utilizing lactoperoxidase and a halide source like calcium iodide, yields 2,3-diiodosuccinic acid salts. researchgate.net While this does not directly produce 2-Butenedioic acid, 2-iodo-, (2Z)-, it represents a significant step in the iodination of the butenedioic acid backbone.
The broader context of halogenated organic compounds (HOCs) reveals a landscape of increasing environmental and health concern, which has driven research into their behavior and potential applications. nih.govnih.gov This includes studies on their use in various industrial applications and as intermediates in organic synthesis. wikipedia.org The unique properties of the carbon-iodine bond, being the weakest of the carbon-halogen bonds, make organoiodine compounds particularly useful as intermediates due to the ease of cleaving this bond. wikipedia.org
Identification of Remaining Challenges and Opportunities in Synthesis and Application
A primary challenge in the study of 2-Butenedioic acid, 2-iodo-, (2Z)- is the development of direct and stereoselective synthesis methods. While methods for the iodination of related structures like alkynes and other carboxylic acids exist, specific, high-yield protocols for the (Z)-isomer of 2-iodo-2-butenedioic acid are not well-documented in publicly available literature. manac-inc.co.jpmdpi.com The enzymatic iodination of maleic acid results in a saturated di-iodinated product, highlighting the challenge of achieving selective mono-iodination while retaining the double bond. researchgate.net
Despite these challenges, significant opportunities exist for this compound, particularly in the fields of supramolecular chemistry and materials science. The presence of the iodine atom opens the door for exploiting halogen bonding, a directional noncovalent interaction, in the design of functional materials. acs.orgnih.gov Halogen bonding has been shown to be a powerful tool in constructing supramolecular assemblies, and the iodine atom is a particularly effective halogen bond donor. nih.govacs.org The combination of the rigid alkene backbone and the potential for halogen bonding makes 2-Butenedioic acid, 2-iodo-, (2Z)- an attractive building block for crystal engineering and the development of novel organic materials. nih.gov
Furthermore, the reactivity of the carbon-iodine bond and the presence of two carboxylic acid functional groups offer a platform for diverse chemical modifications. This could lead to the synthesis of novel polymers, cross-linking agents, or as a component in the development of organic semiconductors, an area where halogenated materials have shown significant promise. researchgate.net
Future Directions for Fundamental and Interdisciplinary Research and Innovation
Future research on 2-Butenedioic acid, 2-iodo-, (2Z)- should prioritize the development of efficient and stereoselective synthetic routes. This could involve exploring various iodinating agents and catalytic systems, including both chemical and enzymatic approaches, to control the regioselectivity and stereochemistry of the iodination of butenedioic acid or its derivatives. mdpi.com
Fundamental studies are needed to fully characterize the physicochemical properties of this compound. This includes detailed spectroscopic analysis, determination of its crystal structure to understand intermolecular interactions like halogen and hydrogen bonding, and computational studies to model its electronic properties and reactivity. rsc.org Understanding these fundamental aspects is crucial for predicting its behavior and designing applications.
Interdisciplinary research will be key to unlocking the innovative potential of 2-Butenedioic acid, 2-iodo-, (2Z)-. Collaborations between organic chemists, materials scientists, and physicists could lead to the development of new functional materials with tailored optical, electronic, or self-assembly properties. acs.orgresearchgate.net For instance, its use as a monomer could lead to polymers with unique characteristics, or its self-assembly properties could be harnessed to create novel supramolecular structures. acs.orgnih.gov The broader trend of utilizing halogenated organic compounds in diverse applications, from industrial solvents to pharmaceuticals, suggests that a detailed investigation into the properties and potential of this specific molecule is a worthwhile endeavor. nih.gov360iresearch.com
Q & A
Q. What are the recommended synthetic routes for (2Z)-2-iodo-2-butenedioic acid, and how can stereochemical purity be ensured?
Methodological Answer:
- Synthesis Strategy: The compound can be synthesized via iodination of maleic acid derivatives (e.g., diethyl maleate) using iodine sources under controlled acidic conditions. The (2Z)-configuration is retained by maintaining low temperatures (≤0°C) to prevent isomerization to the (2E)-form .
- Purity Control: Post-synthesis, recrystallization in ethanol/water mixtures (1:3 v/v) at pH 4–5 enhances purity. Monitor iodine incorporation via inductively coupled plasma mass spectrometry (ICP-MS) .
- Stereochemical Validation: Use X-ray crystallography (e.g., SHELX software ) or ¹H-NMR coupling constants (JH-H ≈ 12–14 Hz for Z-isomer) to confirm stereochemistry .
Q. What safety protocols are critical for handling (2Z)-2-iodo-2-butenedioic acid in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or reactions due to potential iodine vapor release .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and neutralize residual acidity with 5% NaOH before disposal. Avoid direct contact with metals to prevent corrosion .
- Storage: Store in amber glass containers under nitrogen at 2–8°C to minimize decomposition .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between experimental and theoretical data for (2Z)-2-iodo-2-butenedioic acid?
Methodological Answer:
- Data Reconciliation: Compare experimental results (e.g., melting point: 160–164°C ) with computed properties (e.g., molecular polar surface area: 82.3 Ų ). Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to optimize geometry and calculate thermodynamic parameters.
- Contradiction Analysis: Discrepancies in molecular weight (observed: 248.02 g/mol vs. computed: 248.00 g/mol) may arise from isotopic contributions or solvent effects in mass spectrometry .
Q. What experimental designs are optimal for studying the reactivity of (2Z)-2-iodo-2-butenedioic acid in polymerizable systems?
Methodological Answer:
- Polymerization Studies: Investigate radical-initiated copolymerization with methoxyethene (vinyl methyl ether) at 60–80°C using azobisisobutyronitrile (AIBN) as the initiator. Monitor iodine retention via FT-IR (C-I stretch at 500–600 cm⁻¹) .
- Kinetic Analysis: Use gel permeation chromatography (GPC) to determine molecular weight distributions and assess iodine’s role as a chain-transfer agent .
Q. How does the iodine substituent influence the biological activity of (2Z)-2-iodo-2-butenedioic acid in receptor-binding assays?
Methodological Answer:
- Assay Design: Screen for steroid receptor antagonism using luciferase-based reporter gene assays. Compare with non-iodinated analogs (e.g., maleic acid) to isolate iodine’s electronic effects .
- Data Interpretation: IC50 values and molecular docking (e.g., AutoDock Vina) can reveal steric/electronic interactions between the iodine atom and receptor active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
